molecular formula C19H23N5OS B12578736 n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea CAS No. 607711-31-9

n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea

Cat. No.: B12578736
CAS No.: 607711-31-9
M. Wt: 369.5 g/mol
InChI Key: ORQSKLVAAULMSJ-UHFFFAOYSA-N
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Description

n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

The synthesis of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea typically involves the reaction of thiophene derivatives with isocyanates. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes with the use of desiccants like calcium chloride .

Chemical Reactions Analysis

n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to various downstream effects, including the modulation of cellular signaling pathways and the regulation of gene expression .

Comparison with Similar Compounds

n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea can be compared with other thienopyrimidine derivatives, such as:

Properties

CAS No.

607711-31-9

Molecular Formula

C19H23N5OS

Molecular Weight

369.5 g/mol

IUPAC Name

1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(2-ethylbutyl)urea

InChI

InChI=1S/C19H23N5OS/c1-3-12(4-2)9-21-19(25)24-14-7-5-13(6-8-14)15-10-26-18-16(15)17(20)22-11-23-18/h5-8,10-12H,3-4,9H2,1-2H3,(H2,20,22,23)(H2,21,24,25)

InChI Key

ORQSKLVAAULMSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC(=O)NC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N

Origin of Product

United States

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